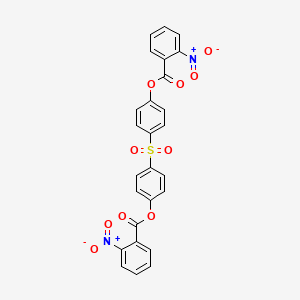

Sulfonyldibenzene-4,1-diyl bis(2-nitrobenzoate)

Description

Sulfonyldibenzene-4,1-diyl bis(2-nitrobenzoate) is a symmetrical bis-ester compound featuring a central sulfonyl group bridging two benzene rings, each esterified with 2-nitrobenzoate groups. The sulfonyl linkage imparts rigidity and electron-withdrawing characteristics, while the nitro groups enhance polarity and reactivity.

Properties

Molecular Formula |

C26H16N2O10S |

|---|---|

Molecular Weight |

548.5 g/mol |

IUPAC Name |

[4-[4-(2-nitrobenzoyl)oxyphenyl]sulfonylphenyl] 2-nitrobenzoate |

InChI |

InChI=1S/C26H16N2O10S/c29-25(21-5-1-3-7-23(21)27(31)32)37-17-9-13-19(14-10-17)39(35,36)20-15-11-18(12-16-20)38-26(30)22-6-2-4-8-24(22)28(33)34/h1-16H |

InChI Key |

UQQSYPOARXENMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method involves direct esterification of 4,4'-dihydroxydiphenyl sulfone with 2-nitrobenzoic acid using a strong acid catalyst (e.g., sulfuric acid) and an entraining solvent (e.g., toluene) for azeotropic water removal.

Procedure:

-

Reactants :

-

4,4'-Dihydroxydiphenyl sulfone (1 equiv)

-

2-Nitrobenzoic acid (2.2–2.5 equiv)

-

Sulfuric acid (catalytic, 1–2% w/w)

-

Toluene (solvent)

-

-

Conditions :

-

Temperature: 100–150°C under reflux

-

Time: 6–12 hours

-

-

Workup :

Yield & Challenges:

-

Challenges : Prolonged reaction times, risk of side reactions (e.g., sulfonation), and difficulty in removing residual acid.

Acyl Chloride-Mediated Acylation

Reaction Overview

This method employs 2-nitrobenzoyl chloride for efficient esterification under mild conditions. A base (e.g., triethylamine) neutralizes HCl, driving the reaction.

Procedure:

-

Reactants :

-

4,4'-Dihydroxydiphenyl sulfone (1 equiv)

-

2-Nitrobenzoyl chloride (2.2 equiv)

-

Triethylamine (2.2 equiv)

-

Dichloromethane (solvent)

-

-

Conditions :

-

Temperature: 0–25°C

-

Time: 2–4 hours

-

-

Workup :

Yield & Challenges:

Coupling Agent-Assisted Synthesis

Reaction Overview

Dicyclohexylcarbodiimide (DCC) activates 2-nitrobenzoic acid, enabling esterification under ambient conditions.

Procedure:

-

Reactants :

-

4,4'-Dihydroxydiphenyl sulfone (1 equiv)

-

2-Nitrobenzoic acid (2.2 equiv)

-

DCC (2.2 equiv)

-

Dichloromethane (solvent)

-

-

Conditions :

-

Temperature: 25–35°C

-

Time: 3–5 hours

-

-

Workup :

Yield & Challenges:

Comparative Analysis of Methods

| Parameter | Acid-Catalyzed | Acyl Chloride | Coupling Agent |

|---|---|---|---|

| Yield | 70–85% | 85–92% | 90–97% |

| Reaction Time | 6–12 h | 2–4 h | 3–5 h |

| Cost | Low | Moderate | High |

| Safety Concerns | Corrosive acid | Moisture-sensitive | Low toxicity |

| Industrial Scalability | Moderate | High | Limited |

Experimental Optimization & Challenges

Key Factors:

-

Molar Ratios : Excess 2-nitrobenzoic acid (2.5 equiv) or acyl chloride (2.2 equiv) ensures complete di-esterification.

-

Solvent Choice : Toluene (for azeotropic drying) or dichloromethane (for acyl chloride reactions) optimizes yields.

-

Temperature Control : Lower temperatures (0–25°C) prevent decomposition in acyl chloride methods.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(2-NITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2-NITROBENZOATE undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-({4-[(2-NITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2-NITROBENZOATE has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-({4-[(2-NITROBENZOYL)OXY]PHENYL}SULFONYL)PHENYL 2-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The nitro and sulfonyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with nucleic acids .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of Sulfonyldibenzene-4,1-diyl bis(2-nitrobenzoate) with analogous compounds from the provided evidence:

*Estimated based on constituent groups: 2-nitrobenzoate (167 g/mol × 2) + sulfonyldibenzene (200 g/mol).

Key Observations:

- Central Linkage Influence : The sulfonyl group in the target compound provides greater rigidity and electron-withdrawing effects compared to ether (flexible) or azo (conjugated) linkages . This may enhance thermal stability but reduce solubility in polar solvents.

Chemical Stability and Reactivity

- Hydrolysis Sensitivity : The ester bonds in the target compound may be more prone to hydrolysis than sulfonamides but less reactive than azo groups .

- Electronic Properties : Density functional theory (DFT) studies on similar nitro compounds suggest that the sulfonyl group’s strong electron-withdrawing nature could lower the HOMO-LUMO gap, enhancing charge-transfer interactions in applications like corrosion inhibition.

Biological Activity

Sulfonyldibenzene-4,1-diyl bis(2-nitrobenzoate) is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

Sulfonyldibenzene-4,1-diyl bis(2-nitrobenzoate) is characterized by its sulfonyl and nitrobenzoate functional groups, which are known to influence its biological interactions. The structural formula can be represented as follows:

Research indicates that compounds with nitrobenzoate moieties exhibit various biological activities, including:

- Antiangiogenic Effects : Nitrobenzoate derivatives have been shown to impair vascular development. For instance, a related compound, X8, was found to disrupt endothelial cell migration and proliferation in zebrafish models, leading to decreased expression of vascular markers and inhibition of VEGF/VEGFR2 signaling pathways .

- Anticancer Activity : Nitrobenzoate compounds have been documented to suppress metastatic activity by inhibiting tumor-cell-induced platelet aggregation and modulating tubulin polymerization in multidrug-resistant cancer cells .

Biological Activity Data

The following table summarizes key studies on the biological activities associated with sulfonyldibenzene-4,1-diyl bis(2-nitrobenzoate) and related compounds:

Case Studies

- Zebrafish Model Study : A recent investigation utilized zebrafish embryos to assess the antiangiogenic properties of nitrobenzoate derivatives. The study demonstrated that treatment with X8 led to significant vascular defects, implicating its potential as an antiangiogenic agent .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines have shown that nitrobenzoate derivatives can induce apoptosis and inhibit cell proliferation. These effects are attributed to the disruption of microtubule dynamics and interference with signaling pathways critical for cell survival.

- Inflammation Studies : Preliminary findings suggest that sulfonyldibenzene-4,1-diyl bis(2-nitrobenzoate) may exhibit anti-inflammatory properties by modulating cytokine production. Further research is necessary to elucidate the specific mechanisms involved.

Q & A

Basic: What are the standard synthetic routes for preparing Sulfonyldibenzene-4,1-diyl bis(2-nitrobenzoate), and how are intermediates purified and characterized?

Answer:

The synthesis typically involves multi-step reactions, including sulfonylation and esterification. Key steps include:

- Sulfonylation : Using reagents like 4-nitrobenzenesulfonyl chloride ( ) under basic conditions (e.g., Cs₂CO₃ or K₂CO₃) to introduce sulfonyl groups.

- Esterification : Coupling nitrobenzoic acid derivatives via activating agents (e.g., diisopropyl azodicarboxylate) in polar aprotic solvents like DMF.

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is commonly employed ( ).

- Characterization : ¹H NMR (for structural confirmation), LC-MS (for molecular weight validation), and elemental analysis (for purity assessment) are critical ( ).

Advanced: How can researchers optimize reaction conditions to minimize side-product formation during esterification?

Answer:

Optimization strategies include:

- Stoichiometric control : Maintaining a 1:2 molar ratio of sulfonyl precursor to nitrobenzoate derivatives to avoid over- or under-functionalization.

- Catalyst selection : Using Cs₂CO₃ over K₂CO₃ for enhanced solubility and reactivity in DMF ( ).

- Temperature modulation : Conducting reactions at 50–60°C to balance reaction rate and side-product suppression.

- In-situ monitoring : Employing TLC or HPLC to track reaction progress and terminate before byproduct accumulation.

Basic: Which analytical techniques are most reliable for confirming purity and structural integrity?

Answer:

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups).

- LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and detects impurities.

- Elemental analysis : Validates C, H, N, and S content (e.g., deviations <0.3% indicate high purity) ( ).

- Melting point : Sharp melting ranges (e.g., 178–183°C for sulfonamide analogs) suggest crystallinity ( ).

Advanced: How to resolve discrepancies between ¹H NMR and LC-MS data during characterization?

Answer:

- Cross-validation : Repeat analyses under standardized conditions (e.g., deuterated solvents for NMR, ESI+ mode for LC-MS).

- Isotopic pattern analysis : LC-MS isotopic clusters (e.g., Cl or S isotopes) help distinguish molecular ions from background noise.

- Supplementary techniques : Use ¹³C NMR or IR spectroscopy to confirm functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹).

Basic: What are critical considerations for selecting sulfonylation agents?

Answer:

- Reactivity : 4-Nitrobenzenesulfonyl chloride ( ) is preferred for its electron-withdrawing nitro group, enhancing electrophilicity.

- Purity : Use >95% grade reagents to avoid competing side reactions ( ).

- Solubility : Polar solvents (e.g., DMF) ensure homogeneous mixing with aromatic substrates.

Advanced: How do nitro substituents influence reactivity in nucleophilic aromatic substitution?

Answer:

- Electronic effects : Nitro groups deactivate the benzene ring but direct nucleophiles to meta/para positions via resonance withdrawal.

- Steric effects : Ortho-nitro groups hinder attack, favoring para-substitution in bis(2-nitrobenzoate) derivatives.

- Kinetic studies : Monitor reaction rates under varying pH and nucleophile concentrations to elucidate substituent effects.

Basic: What solvent systems are compatible with purification?

Answer:

- Chromatography : Ethyl acetate/hexane (1:3 to 1:1 v/v) for silica gel columns ( ).

- Recrystallization : Use DCM/hexane or methanol/water mixtures for high-yield crystallization.

- Avoid protic solvents : These may hydrolyze ester or sulfonyl linkages.

Advanced: What mechanistic insights support Cs₂CO₃-mediated reactions?

Answer:

- Base strength : Cs₂CO₃’s mild basicity (pH ~10 in DMF) deprotonates intermediates without degrading sensitive nitro groups.

- Phase-transfer role : Enhances solubility of aromatic substrates, facilitating nucleophilic attack.

- Side-reaction suppression : Minimizes hydrolysis of ester intermediates compared to stronger bases like NaOH.

Advanced: What are current research gaps in environmental fate studies?

Answer:

- Degradation pathways : No data on hydrolytic or microbial breakdown ( ).

- Ecotoxicology : Lack of bioaccumulation or toxicity profiles ( ).

- Analytical methods : Develop HPLC-UV/Vis or GC-MS protocols for environmental monitoring.

Basic: How are protecting groups managed in multi-step synthesis?

Answer:

- Selection : Use tert-butyl groups ( ) for acid-labile protection of amines or hydroxyls.

- Deprotection : Treat with TFA/CH₂Cl₂ (1:4 v/v) to cleave tert-butyl groups without affecting sulfonyl/ester bonds.

- Monitoring : Confirm deprotection via ¹H NMR (disappearance of tert-butyl peaks at δ 1.2–1.4 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.